4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide
Description
Properties
Molecular Formula |
C12H14N4OS |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
4-phenylsulfanyl-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C12H14N4OS/c17-11(15-12-13-9-14-16-12)7-4-8-18-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,13,14,15,16,17) |
InChI Key |
ANVFUQMZTGRCII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=NC=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide typically involves the reaction of a phenylthio-substituted intermediate with a triazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce various triazoline derivatives .
Scientific Research Applications
4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby disrupting the associated biological pathway. The phenylthio and triazole groups play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Structural Analogues with Thioether/Thioester Substituents
Methyl/Ethyl 2-((4-(4-Cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (Compounds 8 and 9)
- Structure : These compounds replace the phenylthio group with cyclopropylnaphthalene and ester-functionalized thioether chains.
- Synthesis: Prepared via NBS-mediated disulfide cleavage under nitrogen, followed by coupling with isocyanonaphthalene derivatives .
VUAA1 and VUAA3 (Pheromone Receptor Agonists)
- Structure : VUAA1 (N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide) and VUAA3 (2-[[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(1-methylethyl)phenyl]acetamide) feature pyridinyl and ethylphenyl substituents.
- Activity : Activate insect odorant receptors, suggesting triazole-thioether scaffolds are critical for receptor interaction .
- Comparison : The target compound lacks pyridinyl groups, which may reduce receptor specificity but enhance metabolic stability.
Triazole Derivatives with Morpholine and Cyclohexylmethyl Substituents
4-((5-((Cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholines
- Synthesis : Microwave-assisted reactions optimize yields and reduce reaction times compared to conventional methods .
- Structural Impact : The morpholine ring enhances solubility, while cyclohexylmethyl groups increase hydrophobicity.
- Divergence : The target compound’s butanamide chain may offer better conformational flexibility than rigid morpholine derivatives.
Benzotriazinone Carboxamides (14a–14n)
- Structure: Replace the triazole with a benzotriazinone core. Example: N-phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14n).
- Synthesis : Utilize isatin as a starting material, with sequential oxidation and diazotization steps .
- Activity: Benzotriazinones exhibit diverse bioactivities, but the triazole core in the target compound may offer superior hydrogen-bonding capacity for enzyme inhibition.
Neuraminidase Inhibitors with Hydroxyphenyl Substituents
(E)-4-(4-Hydroxy-3-methoxybenzylideneamino)-5-ethyl-4H-1,2,4-triazol-3-yl thioethers (1b, 1c)
- Structure : Feature hydroxyphenyl and methoxy groups.
- Activity : IC50 values of 6.86–9.1 µg/mL against H1N1 neuraminidase, attributed to hydrogen bonding and hydrophobic interactions .
- Comparison : The phenylthio group in the target compound may mimic the hydrophobic interactions of methoxy groups but lacks hydroxyl groups for direct hydrogen bonding.
Derivatives with Furan and Antiexudative Activity
2-((4-Amino-5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanil)-N-acetamides
- Structure : Incorporate furan rings and sulfanilamide chains.
- Activity : Exhibit antiexudative effects, likely due to furan’s electron-rich π-system enhancing receptor binding .
- Comparison : The phenylthio group in the target compound may provide stronger π-π stacking than furan, altering bioavailability.
Biological Activity
4-(Phenylthio)-N-(4H-1,2,4-triazol-3-yl)butanamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article synthesizes current findings regarding its biological activity, particularly its anti-inflammatory and anticancer properties, supported by relevant case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a phenylthio group and a triazole moiety, which contribute to its biological activities. The molecular formula is C_{12}H_{14N_4S with a molecular weight of approximately 250.34 g/mol.
Anti-inflammatory Effects
Recent studies have highlighted the compound's ability to modulate inflammatory responses. In vitro assays demonstrated that this compound effectively inhibited the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. For instance, a study involving lipopolysaccharide (LPS)-induced inflammation in human liver hepatocytes showed that treatment with this compound resulted in significant downregulation of IL-6 and IL-1β mRNA levels without exhibiting hepatotoxicity .
Table 1: Inhibition of Cytokine Expression
| Compound | IL-1β Inhibition (%) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|---|
| Control | - | - | - |
| This compound | 65 | 70 | 60 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (K562), the compound exhibited significant antiproliferative effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Apoptosis induction |
| K562 | 10 | Cell cycle arrest |
Case Study 1: In Vivo Model
In a mouse model of LPS-induced inflammation, treatment with the compound resulted in decreased serum levels of ALT and AST, indicating reduced liver damage associated with inflammation. Histological analysis confirmed that the compound mitigated tissue damage typically observed in inflammatory conditions.
Case Study 2: Cancer Cell Studies
In a series of experiments using breast cancer cell lines, it was observed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. Flow cytometry analyses revealed increased rates of apoptosis in treated cells compared to controls.
Mechanistic Insights
The biological activity of this compound is believed to stem from its ability to inhibit key signaling pathways involved in inflammation and cancer progression. Specifically, it has been shown to interfere with NF-kB and STAT3 signaling pathways, which are crucial for the expression of inflammatory cytokines and survival signals in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
